CGP52411's High Selectivity for EGFR Over PKC Isoforms Contrasts with Non-Selective Kinase Inhibitors
CGP52411 demonstrates a high degree of selectivity for EGFR over various Protein Kinase C (PKC) isoforms, a key differentiator from broader-spectrum kinase inhibitors. It inhibits EGFR with an IC₅₀ of 0.3 µM, while showing significantly weaker inhibition of PKC isoforms (IC₅₀s ranging from 4.8 to 80 µM) . This is in stark contrast to compounds like staurosporine, which potently inhibits both PKC and other kinases with little selectivity. The closely related analog CGP53353 is a selective PKC inhibitor and does not exhibit this EGFR-targeted activity .
| Evidence Dimension | Kinase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | EGFR: 0.3 µM; PKCα: 6 µM; PKCβ1: 30 µM; PKCβ2: 4.8 µM; PKCγ: 30 µM; c-Src: 16 µM; v-Abl: >50 µM |
| Comparator Or Baseline | PKC (porcine brain, mixed isoforms): 80 µM; v-Abl: >50 µM |
| Quantified Difference | CGP52411 is >20- to >250-fold more selective for EGFR over the tested PKC isoforms and other kinases like v-Abl. |
| Conditions | In vitro kinase inhibition assays using purified enzymes. Data are from a panel of 11 kinases in addition to EGFR and PKC isoforms. |
Why This Matters
This selectivity profile is essential for experiments where confounding off-target effects on PKC or other kinases would confound results, making CGP52411 a superior chemical probe for dissecting EGFR-specific signaling pathways.
